2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and multiple fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the chloro(difluoro)methoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Safety measures are crucial due to the handling of reactive halogenated intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene: can be compared with other halogenated benzene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of bromine, chlorine, and multiple fluorine atoms, which confer distinct chemical properties. These properties include high reactivity in nucleophilic substitution and coupling reactions, as well as potential biological activities that are not observed in simpler halogenated benzene derivatives .
Properties
IUPAC Name |
2-bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF5O/c9-5-3-4(7(11,12)13)1-2-6(5)16-8(10,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTICFVUJDULUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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